molecular formula C18H14N2O B3116887 (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 220108-54-3

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3116887
CAS No.: 220108-54-3
M. Wt: 274.3 g/mol
InChI Key: OIFADUQNTPUCKK-KRWDZBQOSA-N
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Description

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (CAS 220108-54-3) is a chiral dihydrooxazole compound of interest in medicinal chemistry and asymmetric synthesis. This compound features a quinoline moiety fused with a chiral 4,5-dihydrooxazole (oxazoline) ring, presenting a privileged structure often utilized in the development of bioactive molecules and as a ligand in catalysis . With a molecular formula of C₁₈H₁₄N₂O and a molecular weight of 274.32 g/mol, it is supplied with a high purity level of 97% . The (R)-enantiomer is specified, which is critical for studies requiring stereochemical precision. Researchers should store the product in an inert atmosphere at 2-8°C to ensure long-term stability . Structurally related 4-phenylquinoline scaffolds are actively investigated as antimitotic agents and apoptosis inducers in cancer research . These analogs function by inhibiting tubulin polymerization at the colchicine-binding site, making them valuable tools for exploring new anticancer mechanisms . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFADUQNTPUCKK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of ®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted phenyl-quinoline compounds .

Scientific Research Applications

The compound (R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, catalysis, and material science, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. For instance, a study demonstrated that these compounds could inhibit the growth of certain cancer cell lines through apoptosis induction mechanisms.

Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Catalysis

Chiral Ligands in Asymmetric Synthesis : The compound serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. Its effectiveness has been documented in various reactions, including:

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Aldol ReactionsThis compound8592
Michael AdditionsThis compound7890

These results highlight the compound's utility in synthesizing complex organic molecules with high selectivity.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Studies indicate that these polymers exhibit improved resistance to thermal degradation compared to traditional polymers.

Case Study 1: Anticancer Properties

A notable study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Asymmetric Synthesis

In a research project focused on asymmetric catalysis, this compound was utilized as a ligand for a palladium-catalyzed reaction. The results demonstrated that the ligand facilitated high yields of the desired product with excellent enantioselectivity, showcasing its effectiveness as a chiral auxiliary.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Structural Analogues

The following table summarizes structurally related oxazoline compounds and their distinguishing features:

Compound Name CAS Number Substituents (Position) Enantiomer Key Applications Reference
(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole 220108-54-3 Phenyl (C4), Quinolin-2-yl (C2) R Asymmetric catalysis, C–H activation
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole 226387-11-7 Isopropyl (C4), Quinolin-2-yl (C2) S Catalytic ligand for Au complexes
(R)-4-Phenyl-2-(5-CF₃-pyridin-2-yl)-4,5-dihydrooxazole 1192019-22-9 Phenyl (C4), 5-CF₃-pyridin-2-yl (C2) R Enhanced electron-withdrawing effects
(S)-4-tert-Butyl-2-(quinolin-2-yl)-4,5-dihydrooxazole 226387-12-8 tert-Butyl (C4), Quinolin-2-yl (C2) S Improved steric bulk for regioselectivity
(R)-4-Phenyl-2-(o-tolyl)-4,5-dihydrooxazole 1207612-58-5 Phenyl (C4), o-Tolyl (C2) R Model studies in π-π stacking interactions
Key Observations:
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., CF₃ in 1192019-22-9 ) enhance reactivity in polar reactions .
    • Steric bulk (e.g., tert-butyl in 226387-12-8 ) improves regioselectivity in cross-couplings .
  • Enantiomeric Specificity :
    • The (R)-enantiomer of the parent compound is superior in aziridine ring-opening reactions with secondary alkyl nucleophiles compared to its (S)-counterparts .

Catalytic Performance

This compound outperforms analogues in specific catalytic applications:

  • Gold-Catalyzed Reactions: Demonstrates higher turnover numbers (TONs) in cyclization reactions compared to (S)-4-isopropyl derivatives .
  • Palladium Systems : Shows 90–95% enantiomeric excess (ee) in asymmetric boronation reactions, surpassing ligands with pyridyl substituents .

Molecular Interactions

Crystallographic studies reveal distinct intermolecular interactions:

  • π-π Stacking: The quinolin-2-yl group in the parent compound facilitates stronger π-π interactions than o-tolyl or pyridyl substituents .
  • CH–Halogen Bonds: Brominated analogues (e.g., 9 in ) exhibit CH–Br interactions absent in non-halogenated derivatives .

Biological Activity

(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, supported by various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaCC18H14N2O\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight290.32 g/mol
CAS Number2417321-38-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against several cancer cell lines, including:

  • COLO205 (Colorectal adenocarcinoma)
  • H460 (Non-small-cell lung cancer)

The compound exhibited a 50% inhibitory concentration (IC50) of 0.32 μM against COLO205 and 0.89 μM against H460 cell lines, indicating potent anticancer activity .

The mechanism through which this compound exerts its anticancer effects is primarily through interaction with the tubulin receptor , specifically binding to the colchicine-binding site. This action disrupts microtubule polymerization, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies indicate that structural modifications can lead to improved pharmacokinetic properties and reduced side effects while maintaining or enhancing anticancer efficacy .

Case Studies and Research Findings

  • In Vitro Studies : A study involving multiple synthesized derivatives of 4-PQ compounds showed promising results in inhibiting cell proliferation across various cancer types. The derivatives were tested using MTT assays to evaluate their cytotoxicity .
  • ADMET Profiling : The pharmacokinetic studies revealed that these compounds display favorable absorption, distribution, metabolism, excretion, and toxicity profiles. Notably, they showed no cardiotoxic effects but did present risks for drug-drug interactions .
  • Molecular Docking Studies : Molecular docking simulations were conducted to predict how these compounds interact with tubulin. The results suggested that certain derivatives could be optimized for better binding affinity and specificity towards cancer cells .

Q & A

Q. Example Table: Synthesis Optimization Parameters

StepReaction TypeKey Reagents/ConditionsYield (%)Purity Verification Method
1Condensation(S)-(+)-2-Phenylglycinol, benzaldehyde89.3TLC, IR
2CyclizationAcetic acid, reflux94.5NMR, GC-MS
3PurificationColumn chromatography83.2Polarimetry, HPLC

How can researchers resolve contradictions in stereochemical assignments of dihydrooxazole derivatives?

Advanced Research Focus
Contradictions in stereochemical assignments often arise from overlapping signals in NMR or ambiguous optical rotation data. To resolve these:

  • X-ray crystallography : Provides definitive confirmation of absolute configuration, as demonstrated for (R)-4-phenyl-2-(tetrahydroisoquinolin-3-yl)-4,5-dihydrooxazole derivatives .
  • Computational modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to validate stereochemistry.
  • Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers for distinct spectroscopic analysis .

What advanced characterization techniques are critical for confirming the structure of this compound?

Basic Research Focus
Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the quinolin-2-yl group shows characteristic aromatic proton signals at δ 7.5–8.9 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C18_{18}H14_{14}N2_2O: calculated 274.1106, observed 274.1103) .
  • Infrared (IR) spectroscopy : Detects oxazoline C=N stretching at ~1650 cm1^{-1} .

Q. Advanced Research Focus

  • 2D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximity of protons, critical for confirming stereochemistry.
  • Single-crystal X-ray diffraction : Unambiguously assigns the (R)-configuration and dihedral angles of the oxazoline ring .

How does the electronic environment of the quinolin-2-yl substituent influence the catalytic activity of chiral oxazoline ligands?

Advanced Research Focus
The quinolin-2-yl group introduces π-acidic character, enhancing coordination to transition metals (e.g., Pd, Rh) in asymmetric catalysis. Key considerations:

  • Steric effects : The planar quinoline ring may restrict access to the metal center, favoring specific enantioselective pathways.
  • Electronic effects : Electron-withdrawing substituents on the quinoline ring increase Lewis acidity at the oxazoline nitrogen, improving catalytic turnover.
  • Case study : Hypercoordinated organotin-oxazoline complexes demonstrate enhanced stability in polymerization reactions, attributed to quinoline’s π-backbonding capacity .

What methodological challenges arise when scaling up the synthesis of enantiopure dihydrooxazole derivatives, and how can they be addressed?

Advanced Research Focus
Challenges include maintaining enantiomeric excess (ee) during scale-up and minimizing side reactions. Solutions:

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce racemization in exothermic cyclization steps.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FT-IR to track reaction progress and ee in real time.
  • Case study : A three-step synthesis achieved 94.5% yield at the 10-gram scale with <1% racemization by optimizing solvent polarity and catalyst loading .

Are there documented biological activities of this compound derivatives, and what experimental approaches are used to evaluate them?

Advanced Research Focus
While direct studies on this compound are limited, structurally related quinolinyl-pyrazoles exhibit EGFR inhibitory activity (IC50_{50} = 0.8–2.3 μM) via competitive binding assays . Proposed methodologies for evaluation:

  • In vitro enzyme assays : Measure inhibition of kinases or proteases using fluorescence-based substrates.
  • Cell-based assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay).
  • Molecular docking : Predict binding modes to biological targets (e.g., EGFR kinase domain) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
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(R)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

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